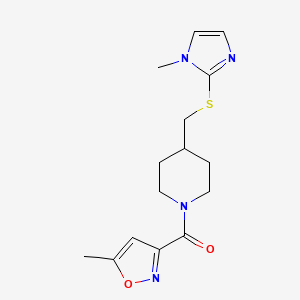

(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperidine derivatives typically involves starting materials such as piperidine-4-carboxylic acid and various acylating agents. For example, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved through amidation, Friedel-Crafts acylation, and hydration, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, yielding a reasonable overall yield of 62.4% . This suggests that the synthesis of the compound of interest might also involve similar steps of functionalization and cyclization.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined to crystallize in the monoclinic space group with the piperidine ring adopting a chair conformation . Similarly, the structure of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime also exhibits a chair conformation for the piperidine ring, with distorted tetrahedral geometry around the sulfur atom . These findings can be extrapolated to predict that the compound of interest may also exhibit a chair conformation of the piperidine ring and specific geometric arrangements around heteroatoms.

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be inferred from their interactions and the presence of functional groups. The compound with a benzenesulfonyl group showed intermolecular hydrogen bonds and C-Cl···π interactions, which could influence its reactivity . The presence of substituents on the piperidine ring and the nature of the functional groups can significantly affect the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be diverse. The thermal stability of such compounds was demonstrated by thermogravimetric analysis, with stability in a certain temperature range . The electronic properties, such as the HOMO-LUMO energy gap, were evaluated using density functional theory calculations, which can provide insights into the chemical reactivity and stability of the compound . The molecular electrostatic potential map can also identify reactive sites on the molecular surface, which is crucial for understanding the interaction of the compound with biological targets or other chemical entities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Compounds with structural similarities, including various heterocyclic components like imidazole, piperidine, and isoxazole moieties, have been synthesized and structurally characterized to explore their bioactive potential and physical properties. For example, a study detailed the synthesis and structural exploration of a novel bioactive heterocycle, highlighting the importance of structural analysis in understanding the properties of such compounds (S. Benaka Prasad et al., 2018).

Antimicrobial Activity

Research into derivatives of compounds containing piperidine and isoxazole rings has investigated their antimicrobial activities. For instance, the synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives were explored, indicating the potential of these compounds to serve as templates for developing new antimicrobial agents (L. Mallesha et al., 2014).

Ligand Design for Receptor Modulation

Compounds featuring piperidine and related heterocycles have been utilized as ligands in the design of receptor modulators. This application is crucial in pharmaceutical research, where the modulation of receptor activity can lead to the development of new drugs for treating various conditions. An example includes the study on the molecular interaction of antagonists with the CB1 cannabinoid receptor, demonstrating the utility of such compounds in understanding receptor-ligand interactions (J. Shim et al., 2002).

Bioactivation Pathways

Investigations into the bioactivation pathways of compounds containing isoxazole and piperidine units are essential for understanding their metabolism and potential therapeutic applications. For instance, a study elucidated a novel bioactivation pathway of an isoxazole compound in human liver microsomes, providing insights into the metabolic stability and safety profile of such molecules (Jian Yu et al., 2011).

Wirkmechanismus

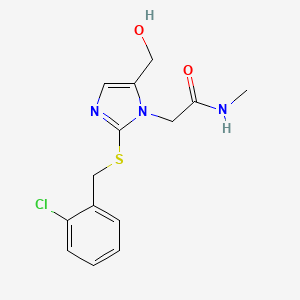

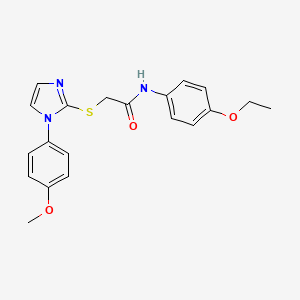

Imidazole

is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Oxazoles

are an important class of biologically active metabolites from nature, and exhibit broad biological activities as the lead for drug discovery .

Eigenschaften

IUPAC Name |

[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c1-11-9-13(17-21-11)14(20)19-6-3-12(4-7-19)10-22-15-16-5-8-18(15)2/h5,8-9,12H,3-4,6-7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZASSFWEPWQQTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(CC2)CSC3=NC=CN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B2538592.png)

![2-[2-(2,3-Dihydro-1-benzofuran-5-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2538595.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamide](/img/structure/B2538596.png)

![6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2538598.png)

![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2538600.png)

![N-butyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2538601.png)

![2-(2-Bromoethyl)bicyclo[2.2.1]heptane](/img/structure/B2538605.png)

![4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2538609.png)

![2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)